molecular formula C14H19NO3S B7931785 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931785
M. Wt: 281.37 g/mol
InChI Key: RTIIVIXLFBAGNY-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative with the CAS Number 1353993-10-8 . Its molecular formula is C 14 H 19 NO 3 S, and it has a molecular weight of 281.37 g/mol . The canonical SMILES representation for the (S)-enantiomer is O=C(OCC1=CC=CC=C1)N1CC C@H C1 . The pyrrolidine ring is a versatile and saturated scaffold highly valued in medicinal chemistry and drug discovery . Its three-dimensional, non-planar structure allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . This makes pyrrolidine-based compounds attractive intermediates for the synthesis of novel biologically active molecules . Furthermore, pyrrolidine derivatives and related pyrrolidinone structures are frequently investigated for a wide spectrum of biological activities, serving as important scaffolds in the development of therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

benzyl 3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIVIXLFBAGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Hydroxyethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a hydroxyethylsulfanyl group. Common reagents for this step include thiols and alkyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit various biological activities, making it a candidate for several applications:

  • Antioxidant Properties : It has been suggested that the compound possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
  • Potential Therapeutic Uses : The compound's unique structure may allow it to interact with biological targets, leading to potential therapeutic applications in treating conditions such as neurodegenerative diseases and cancer.

Applications in Organic Synthesis

The compound's multi-step synthesis allows for the introduction of various functional groups, enhancing its properties for use in organic synthesis:

  • Building Block for Drug Development : Its ability to undergo further chemical modifications makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
  • Synthesis of Analogues : The compound can serve as a precursor for synthesizing structurally related compounds, which may have altered pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the applications of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester:

  • Study on Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity, suggesting potential use in formulations aimed at reducing oxidative damage in cells.
Study ReferenceFindings
Antioxidant properties observed in vitro.
Potential therapeutic effects on neurodegenerative models.
Successful synthesis of analogues showing varied biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyethylsulfanyl group can participate in hydrogen bonding and other interactions, while the benzyl ester moiety can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester and related compounds:

Compound Name Substituents Molecular Formula Biological Activity Key References
3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester 3-(2-hydroxyethylsulfanyl), 1-benzyl ester C₁₄H₁₉NO₃S Not explicitly reported; structural similarity suggests protease inhibition potential
(S)-Enantiomer Same as above, (S)-configuration C₁₄H₁₉NO₃S Stereochemical specificity may influence binding affinity
2-[(2-Carboxy-4-methyl-pentyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester 2-phosphinoyl, 2-carboxy-4-methyl-pentyl C₂₀H₂₈NO₆P ACE2 inhibition (IC₅₀: 0.003 µM)
4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)-pyrrolidine-1-carboxylic acid benzyl ester (e.g., Compound 17) 4-hydroxy, 2-carbamoyl C₂₄H₂₈N₂O₅ Antimalarial activity (IC₅₀: 86.2 µM) via falcipain inhibition
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester 2-naphthylmethyl C₂₃H₂₃NO₂ No biological data; aromatic group enhances lipophilicity

Key Observations

Substituent-Driven Activity: Phosphinoyl derivatives (e.g., ACE2 inhibitors) exhibit nanomolar potency due to strong interactions with metalloprotease active sites . Hydroxyethylsulfanyl derivatives lack direct activity data but share structural motifs with cysteine protease inhibitors (e.g., antimalarial compounds in ) .

Stereochemical Impact :

  • The (S)-enantiomer of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is explicitly documented, highlighting the importance of chirality in drug design .

Synthetic Accessibility: Compounds with carbamoyl or phosphinoyl groups require complex multi-step syntheses (e.g., diazocarbonyl insertion, SEM protection) .

Data Table: Comparative Analysis

Parameter 3-(2-Hydroxy-ethylsulfanyl) Derivative Phosphinoyl Derivative 4-Substituted Carbamoyl Derivative
Functional Group Hydroxyethylsulfanyl Phosphinoyl-carboxyalkyl Hydroxy-carbamoyl-phenethyl
Biological Target Cysteine proteases (hypothesized) ACE2 Falcipain
IC₅₀ N/A 0.003 µM 86.2 µM
Synthetic Complexity Moderate High High
Key Reference

Biological Activity

3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO3S
  • Molecular Weight : 281.37 g/mol
  • CAS Number : 1353959-46-2

The compound features a pyrrolidine ring with a hydroxyl-ethyl sulfanyl group and a benzyl ester, contributing to its diverse biological properties. It exists in two stereoisomeric forms: (S)- and (R)-3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, which may exhibit different biological activities due to stereochemistry .

Biological Activities

Research indicates that 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester possesses several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, likely due to the presence of the hydroxyl group which can donate electrons and neutralize free radicals .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, although specific mechanisms remain to be fully elucidated .
  • Cytotoxicity : Some studies have indicated that this compound may have cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

The exact mechanisms by which 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The sulfanyl group may play a role in redox reactions, enhancing the compound's ability to act as an antioxidant.
  • The benzyl ester moiety could influence the lipophilicity of the compound, affecting its bioavailability and interaction with cellular membranes.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various compounds similar to 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester. The results indicated significant radical scavenging activity, particularly in the (S) form of the compound, suggesting stereoselective effects on antioxidant activity .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl esterC14H19N O3SContains an amino group instead of hydroxyl
(R)-3-(2-Hydroxy-propylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl esterC15H21NO3SPropyl substituent alters hydrophobicity
3-(2-Hydroxy-methylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl esterC14H19NO3SMethyl group affects steric properties

This table highlights how variations in functional groups can influence biological activity and pharmacokinetic properties.

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